5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a benzodioxole ring, a pyridyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridyl group, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-pyridyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches .
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine .
- 5-(1,3-Benzodioxol-5-yl)-1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole .
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone .
Uniqueness
What sets 5-(1,3-benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15ClF3N5O3 |
---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H15ClF3N5O3/c21-18-11(2-1-5-25-18)27-19(30)13-8-17-26-12(7-16(20(22,23)24)29(17)28-13)10-3-4-14-15(6-10)32-9-31-14/h1-6,8,12,16,26H,7,9H2,(H,27,30) |
InChI Key |
YCKASRUCPAYTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=C(N=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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